Cbp-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

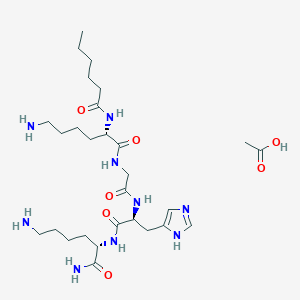

CBP-IN-1 is a novel synthetic peptide that has been developed as a potential therapeutic agent for the treatment of several diseases. CBP-IN-1 has been designed based on the structure of a naturally occurring peptide, CBP-1, and is composed of a short sequence of amino acids. It has been found to exhibit potent anti-inflammatory, anti-tumor, anti-viral, antioxidant, and anti-allergic activities in a variety of experimental systems. This review will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of CBP-IN-1.

Scientific Research Applications

Treatment of Relapsed Refractory Multiple Myeloma

Inobrodib has shown promising results in the treatment of relapsed refractory multiple myeloma. Clinical trials have demonstrated a 67% patient response rate at 35mg doses when used in combination with pomalidomide and dexamethasone . This represents a significant advancement for patients who have exhausted other treatment options.

Novel Mechanism of Action in Cancer Therapy

The compound’s novel mechanism of action involves disrupting the function of p300/CBP at regulatory elements controlling key cancer genes . This unique approach is distinct from other oral agents and has been shown to be synergistic with agents such as IMiDs, offering a new pathway for cancer treatment.

Prostate Cancer Progression

CCS-1477, another name for Inobrodib, has been identified as a potential treatment for prostate cancer, particularly in cases where the tumor has progressed despite existing therapeutic options . It targets the androgen receptor and its adaptations, mutations, and splice variants, which are key drivers in prostate cancer progression.

Acute Myeloid Leukemia (AML) and Non-Hodgkin’s Lymphoma

The drug has also been explored for its applications in treating other haematological malignancies such as AML and non-Hodgkin’s lymphoma . Its ability to inhibit p300/CBP makes it a valuable candidate for addressing these types of cancers.

Enhancing Efficacy of Immune Checkpoint Blockade Therapy

Research suggests that CCS-1477 can enhance the efficacy of immune checkpoint blockade therapy in cancer treatment . This could potentially improve the outcomes for patients undergoing such therapies by making cancer cells more susceptible to the immune system’s attack.

Targeting Molecularly Defined Tumors

Inobrodib’s action on p300/CBP bromodomains suggests it could be effective in treating molecularly defined tumors, including certain lung and bladder cancers . This application is particularly relevant for tumors that develop loss of function mutations in either p300 or CBP, where the cancer cell becomes dependent on the non-mutated paralogue.

Mechanism of Action

Target of Action

Inobrodib is a potent and selective inhibitor of the bromodomains of p300 and CBP . These are two homologous histone acetyltransferases with critical roles in cellular growth and differentiation . They are the primary targets of Inobrodib .

Mode of Action

Inobrodib works by binding into the conserved bromodomain of the twin proteins p300 and CBP . This action disrupts the function of p300/CBP at regulatory elements controlling key cancer genes . It displaces p300/CBP, and as a result, impacts the expression of key cancer driving genes .

Biochemical Pathways

Inobrodib’s action significantly affects the expression of key cancer drivers, including MYC and IRF4 . These genes are important in the progression of haematological malignancies . Inobrodib also impacts the androgen receptor expression, which is critical in late-stage prostate cancer, and the immune checkpoint protein PDL1 .

Pharmacokinetics

Inobrodib is a small molecule inhibitor that is taken orally as a capsule . This makes it easy for patients to take and can be used at home without the need for intensive monitoring . .

Result of Action

Inobrodib induces a significant redistribution of p300/CBP away from sites occupied by oncogenic master transcription factors . This leads to a profound impact on the regulatory elements which control the expression of key cancer driver genes . The drug’s action results in decreased IRF4 and MYC expression as well as the androgen receptor and its variants .

Action Environment

Inobrodib has been shown to be effective in both monotherapy and in combination with existing agents as part of ongoing Phase I/IIa clinical trials . The drug’s action can be synergistic with BET inhibitors, while impacting the expression of 7x fewer genes (compared to JQ1) . .

properties

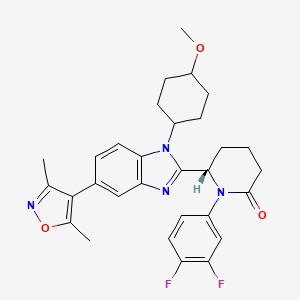

IUPAC Name |

(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNDJWEBPQKCS-RIQBOWGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inobrodib | |

CAS RN |

2222941-37-7 |

Source

|

| Record name | Inobrodib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INOBRODIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.